Caylin-2
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Overview
Description
Caylin-2 is an analog of Nutlin-3, which is known to be an activator of p53 . It functions by inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity . The molecular formula of Caylin-2 is C32H30F6N4O4 .
Molecular Structure Analysis
The molecular structure of Caylin-2 is characterized by the presence of 32 carbon atoms, 30 hydrogen atoms, 6 fluorine atoms, 4 nitrogen atoms, and 4 oxygen atoms . The exact mass is 648.22 g/mol .Chemical Reactions Analysis
At high concentrations, Caylin-2 inhibits the growth of HCT116 cells with an IC50 of approximately 8 µM, making it about 10-fold less potent than Nutlin-3 .Physical And Chemical Properties Analysis
Caylin-2 has a molecular weight of 648.6 g/mol . It has a topological polar surface area of 83.5 Ų . The compound has 1 hydrogen bond donor count and 11 hydrogen bond acceptor count .Scientific Research Applications
Cancer Research
Caylin-2 is widely used in cancer research . It’s an analog of Nutlin-3, a molecule known for its p53 modulating activity . By inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity, Caylin-2 plays a crucial role in the study of cancer cell signaling and regulation .
Growth Inhibition
At high concentrations, Caylin-2 has been found to inhibit the growth of HCT116 cells, a human colon cancer cell line . The IC50 (half maximal inhibitory concentration) is approximately 8 µM, making it about 10-fold less potent than Nutlin-3 .
Growth Promotion
Interestingly, at lower concentrations (between 5-100 nM), Caylin-2 promotes the growth of HCT116 cells . This growth promotion is approximately 40% compared to untreated cells . The mechanism of this growth-promoting property of Caylin-2 is yet to be elucidated .
Apoptosis Induction
Caylin-2 is an MDM2 inhibitor that promotes apoptosis by disrupting the MDM2-p53 interaction . Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of an organism’s health. Disruption of this process can lead to diseases like cancer .
Biochemical Research
Caylin-2 is also used in biochemical research due to its unique structure and properties . It’s a crystalline solid with a molecular formula of C32H30F6N4O4 and a molecular weight of 648.6 .
Drug Development
Given its unique properties and effects on cell growth and apoptosis, Caylin-2 is a potential candidate for drug development . Its ability to modulate the p53 pathway, a pathway often disrupted in cancer, makes it a promising molecule for therapeutic interventions .
Mechanism of Action
Target of Action
Caylin-2 is a nutlin-3 analog . Its primary targets are MDM2 and Bcl-XL . MDM2 is a negative regulator of p53 activity, a crucial protein that regulates the cell cycle and acts as a tumor suppressor . Bcl-XL is an anti-apoptotic protein that prevents programmed cell death .
Mode of Action
Caylin-2 functions by inhibiting the interaction of p53 with MDM2 , thereby activating p53 . This disruption of the MDM2-p53 complex leads to the activation of p53, which can then exert its tumor suppressor effects . Caylin-2 can also bind to Bcl-XL
Biochemical Pathways
The primary biochemical pathway affected by Caylin-2 is the p53 pathway . By inhibiting MDM2, Caylin-2 allows p53 to escape degradation and accumulate in the cell . This leads to the activation of downstream p53-dependent genes that regulate cell cycle arrest, apoptosis, and DNA repair .
Pharmacokinetics
It is known that caylin-2 is a crystalline solid that is soluble in dmf, dmso, and ethanol . These properties may influence its bioavailability and distribution in the body.
Result of Action
At high concentrations, Caylin-2 inhibits the growth of HCT116 cells, a human colon cancer cell line . This is likely due to the activation of p53 and the induction of apoptosis . Interestingly, at lower concentrations, Caylin-2 promotes the growth of HCT116 cells .
properties
IUPAC Name |
4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGOAAYXPLLCI-WUFINQPMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caylin-2 |
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